molecular formula C21H15FN4OS B3591163 N-({[3-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide

N-({[3-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide

Cat. No.: B3591163
M. Wt: 390.4 g/mol
InChI Key: CULZDDKIHVRUCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzimidazole derivatives are widely investigated due to their diverse biological activities . They are used in various applications including as n-type dopants in organic and printed electronics .


Synthesis Analysis

The synthesis of benzimidazole derivatives has been reported in several studies . For instance, a series of N-[3-(benzimidazol-2-yl-amino)phenyl]amine and N-[3-(benzoxazol-2-yl-amino)phenyl]amine derivatives were synthesized and their cytotoxicity studies were carried out at the National Cancer Institute (NCI), USA .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can vary depending on the substituents. For example, one study reported the synthesis of a benzimidazole derivative with a molecular weight of 391.51 .


Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For instance, they can act as strong electron donor molecules that can be used for n-type doping .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary. For example, one benzimidazole derivative was reported to show conductivity of 2 × 10 −3 S/cm as a dopant .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary depending on their structure and the biological system they interact with. Some benzimidazole derivatives have shown remarkable cytotoxicity in human tumor cell lines .

Future Directions

The future research directions could involve the design and synthesis of new benzimidazole derivatives with improved properties and biological activities. Further studies could also focus on exploring their potential applications in various fields .

Properties

IUPAC Name

N-[[3-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4OS/c22-15-10-8-13(9-11-15)20(27)26-21(28)23-16-5-3-4-14(12-16)19-24-17-6-1-2-7-18(17)25-19/h1-12H,(H,24,25)(H2,23,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULZDDKIHVRUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-({[3-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-({[3-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-({[3-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide
Reactant of Route 4
N-({[3-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide
Reactant of Route 5
N-({[3-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide
Reactant of Route 6
N-({[3-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.